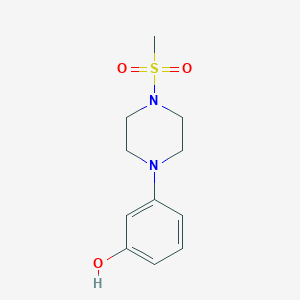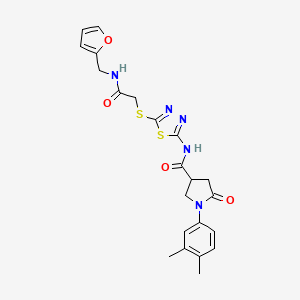
3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactivity
- This compound's derivatives, including various thiazolopyrimidines and pyrazolothioamides, have been explored for their potential antiviral properties. Specifically, they have been synthesized through reactions involving hydrazine derivatives, thiourea, and other chemicals (Sayed & Ali, 2007).
- It serves as a precursor for the synthesis of a wide range of chemical structures, including 4-thiazolidinones, 2-azetidinones derivatives, and antimicrobial agents against various bacterial and fungal strains, highlighting its versatility in chemical synthesis and potential medical applications (Patel & Patel, 2017).
Luminescence and Material Applications
- Variants of this compound have been used in phosphorescence studies, especially in the context of organic light-emitting diodes (OLEDs), showcasing their potential in the development of advanced lighting and display technologies (Tsuboyama et al., 2003).
Pharmacological Potentials
- Certain derivatives have been investigated for their antimicrobial activities, providing a foundation for developing novel antimicrobial agents (Abdelhamid et al., 2010).
- They have shown efficacy in neuropathic pain models, indicating their potential as therapeutic agents for managing pain (Chu et al., 2009).
Crystallographic and Structural Studies
- Detailed structural and crystallographic analyses of similar compounds have been performed, providing insights into their molecular configurations and interactions. This is crucial for understanding their chemical behavior and potential applications in various fields, including pharmacology and material science (Wang & He, 2011).
properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-24-18-7-4-15(5-8-18)6-9-19(23)22-13-16-3-2-11-21-20(16)17-10-12-25-14-17/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIHZVWAHBEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2443697.png)
![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)
![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)
![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)

![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)

![N-(3-methoxyphenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2443718.png)